Cas no 1082-35-5 (1-Naphthalenesulfonamide,6-amino-N-methyl-)
1082-35-5 structure
Product Name:1-Naphthalenesulfonamide,6-amino-N-methyl-
CAS No:1082-35-5
MF:C11H12N2O2S
MW:236.290181159973
CID:186307
PubChem ID:70659
Update Time:2025-04-19
1-Naphthalenesulfonamide,6-amino-N-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1-Naphthalenesulfonamide,6-amino-N-methyl-
- 6-amino-N-methylnaphthalene-1-sulfonamide
- 6-amino-N-methylnaphthalene-1-sulphonamide
- 6-Amino-N-methyl-1-naphthalenesulfonamide
- EINECS 214-104-0
- AKOS018743943
- 1-Naphthalenesulfonamide, 6-amino-N-methyl-
- NS00023495
- DTXSID50148461
- 1082-35-5
- SCHEMBL9226619
- WV8Z2J274W
-
- Inchi: 1S/C11H12N2O2S/c1-13-16(14,15)11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7,13H,12H2,1H3
- InChI Key: NBMZMEKMHLTRPM-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C2C=C(C=CC=12)N)(NC)(=O)=O
Computed Properties
- Exact Mass: 236.06206
- Monoisotopic Mass: 236.061948
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
- Topological Polar Surface Area: 80.6
Experimental Properties
- Density: 1.339
- Boiling Point: 466.8°C at 760 mmHg
- Flash Point: 236.1°C
- Refractive Index: 1.658
- PSA: 72.19
- LogP: 3.38300
1-Naphthalenesulfonamide,6-amino-N-methyl- Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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